8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOZUYADRIYJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent bromination. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may employ continuous flow systems to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include transition metal catalysts, strong acids or bases, and specific solvents to optimize the reaction outcomes
Scientific Research Applications
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound inhibits the function of essential enzymes in the Mycobacterium tuberculosis bacterium, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. The molecular pathways involved include the inhibition of key enzymes such as DNA gyrase and topoisomerase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, highlighting differences in substituents, synthesis yields, and applications:
Structural and Functional Differences
- Substituent Effects: Bromine at position 8 (common in all brominated analogs) enhances electrophilic reactivity, facilitating cross-coupling reactions. Chlorine at position 6 (13b) raises molecular weight and polar surface area, likely reducing bioavailability but improving stability against metabolic degradation . The hydroxyl group in 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid enhances aqueous solubility (≈15 mg/mL vs. <5 mg/mL for brominated analogs) but may reduce metabolic stability due to susceptibility to oxidation .
Research Findings and Key Insights
Positional Isomerism :
Bromine placement significantly impacts bioactivity. For example, 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (similarity score: 0.96 vs. target compound) shows reduced antiviral efficacy due to steric hindrance at position 3 .
Synthetic Efficiency :
Continuous flow methods reduce reaction times from hours (traditional) to minutes, achieving 20% higher yields for carboxamide derivatives .
Solubility-Toxicity Trade-off : Hydroxy-substituted analogs (e.g., 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit lower cytotoxicity (CC₅₀ > 100 μM) but require structural optimization to balance solubility and target binding .
Biological Activity
8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (BMIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 8th position and a carboxylic acid group at the 2nd position, makes it an important subject of study in various fields, particularly in medicinal chemistry due to its biological activity against pathogens like Mycobacterium tuberculosis.
Structure
The compound features a fused bicyclic structure comprising imidazole and pyridine rings. The presence of the bromine atom and carboxylic acid group enhances its reactivity and biological potential.
Synthesis Methods
BMIPCA can be synthesized through several methods, commonly involving the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and bromination. Typical reaction conditions include strong acid catalysts and elevated temperatures to facilitate cyclization.
Antimycobacterial Activity
BMIPCA has demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that it inhibits essential enzymes in the Mycobacterium tuberculosis bacterium, disrupting cell wall synthesis and leading to bacterial cell death.
Minimum Inhibitory Concentration (MIC)
The MIC values for BMIPCA have been reported as follows:
| Compound | MIC (μM) | Activity |
|---|---|---|
| BMIPCA | 0.04 | Effective against Mtb H37Rv |
| Other analogs | 0.03 - 5.0 | Various levels of activity against Mtb |
The mechanism involves inhibition of key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication and integrity. This action not only halts bacterial growth but also promotes cell death through metabolic disruption.
Case Studies
- Study on Enzyme Inhibition : A recent study evaluated various bromo-substituted imidazopyridines, including BMIPCA, demonstrating approximately 50% inhibition of Mycobacterium smegmatis at specific concentrations. The findings suggest that bromine substitution is critical for maintaining biological activity .
- High Throughput Screening : A high throughput screening identified BMIPCA and related compounds as potent inhibitors of Mtb, with MIC values indicating strong potential as therapeutic agents against resistant strains .
Comparative Analysis with Similar Compounds
BMIPCA's biological activity can be compared with other compounds in the imidazo[1,2-a]pyridine family:
| Compound Name | Bromine Position | MIC (μM) | Notes |
|---|---|---|---|
| BMIPCA | 8 | 0.04 | High efficacy against MDR-TB |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 3 | Higher MIC values observed | Less effective |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | None | Not specified | Lacks significant activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
